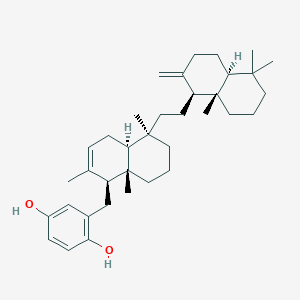
Adociaquinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adociaquinol, also known as this compound, is a useful research compound. Its molecular formula is C36H54O2 and its molecular weight is 518.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Sources
Adociaquinol is primarily isolated from species of the marine tunicate Aplidium, known for its bioactive compounds. It exhibits a unique structure that contributes to its biological activities, including anti-inflammatory and anti-cancer properties .
Anti-Cancer Activity
This compound has shown promising results in preclinical studies regarding its anti-cancer properties. Research indicates that it can inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of leukemia cells, showcasing its potential as an anti-cancer agent .
Anti-Inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models involving human peripheral blood neutrophils.
- Data Table: Anti-Inflammatory Activity of this compound
These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound, particularly concerning neurodegenerative diseases.
- Case Study : In models of oxidative stress-induced neuronal damage, this compound demonstrated a significant reduction in cell death and improved cellular function .
Biological Mechanisms
This compound's biological activities are attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : It activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to increased cancer cell death.
- Inflammatory Pathway Modulation : The compound downregulates pro-inflammatory cytokines and upregulates anti-inflammatory mediators, contributing to its therapeutic effects .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for several therapeutic applications:
- Cancer Therapy : As an adjunct to existing treatments or as a standalone therapy.
- Chronic Inflammatory Conditions : Such as rheumatoid arthritis or inflammatory bowel disease.
- Neurodegenerative Disorders : Including Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role.
Propriétés
Formule moléculaire |
C36H54O2 |
|---|---|
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
2-[[(1S,4aS,5R,8aS)-5-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]benzene-1,4-diol |
InChI |
InChI=1S/C36H54O2/c1-24-10-14-31-33(3,4)17-8-19-35(31,6)28(24)16-21-34(5)18-9-20-36(7)29(25(2)11-15-32(34)36)23-26-22-27(37)12-13-30(26)38/h11-13,22,28-29,31-32,37-38H,1,8-10,14-21,23H2,2-7H3/t28-,29-,31-,32-,34+,35+,36+/m0/s1 |
Clé InChI |
DSIWSVWCVRVVNU-FIAXKHQDSA-N |
SMILES isomérique |
CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC3=C(C=CC(=C3)O)O)C)(C)CC[C@H]4C(=C)CC[C@@H]5[C@@]4(CCCC5(C)C)C |
SMILES canonique |
CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)O)O)C)(C)CCC4C(=C)CCC5C4(CCCC5(C)C)C |
Synonymes |
adociaquinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















